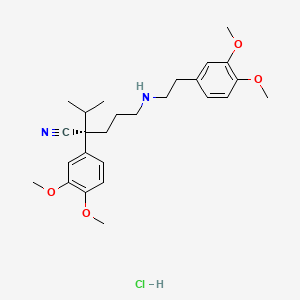
(S)-(-)-Norverapamil Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(-)-Norverapamil Hydrochloride is a chiral compound and an enantiomer of Norverapamil. It is a derivative of Verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases. The this compound is specifically the S-enantiomer, which means it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Norverapamil Hydrochloride typically involves the resolution of racemic Norverapamil or the asymmetric synthesis starting from chiral precursors. One common method is the chiral resolution using chiral acids or bases to separate the enantiomers. Another approach is the asymmetric synthesis using chiral catalysts or starting materials that inherently possess the desired chirality.
Industrial Production Methods
Industrial production of this compound often involves large-scale chiral resolution techniques or the use of biocatalysts to achieve the desired enantiomeric purity. The process is optimized to ensure high yield and purity, which is crucial for its application in pharmaceuticals.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(-)-Norverapamil Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted amine derivatives.
Applications De Recherche Scientifique
(S)-(-)-Norverapamil Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: It serves as a tool to study the stereoselective interactions of drugs with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular research.
Industry: It is used in the development of chiral drugs and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (S)-(-)-Norverapamil Hydrochloride involves its interaction with calcium channels in the cardiovascular system. It inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and reduced cardiac workload. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Verapamil: The parent compound, used as a calcium channel blocker.
Norverapamil: The racemic mixture of the compound.
®-(+)-Norverapamil Hydrochloride: The R-enantiomer of Norverapamil.
Uniqueness
(S)-(-)-Norverapamil Hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties compared to its R-enantiomer and racemic mixture. Its enantioselective interaction with biological targets makes it valuable in research and therapeutic applications.
Propriétés
Formule moléculaire |
C26H37ClN2O4 |
|---|---|
Poids moléculaire |
477.0 g/mol |
Nom IUPAC |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m0./s1 |
Clé InChI |
OEAFTRIDBHSJDC-SNYZSRNZSA-N |
SMILES isomérique |
CC(C)[C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
SMILES canonique |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


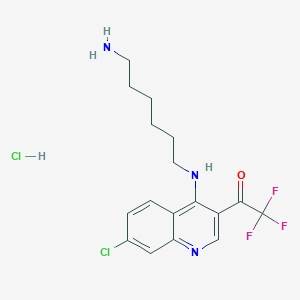
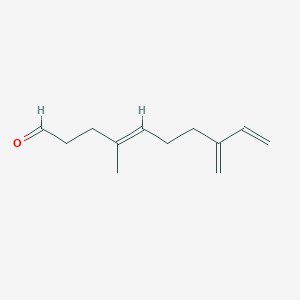
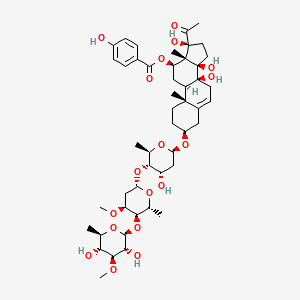
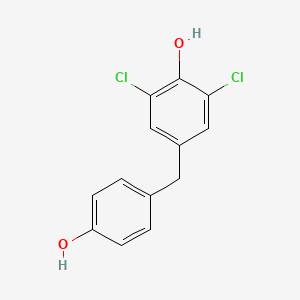
![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)
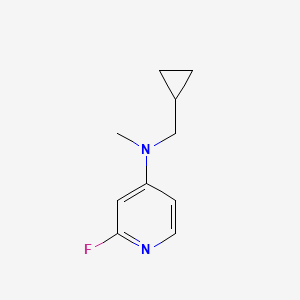
![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)
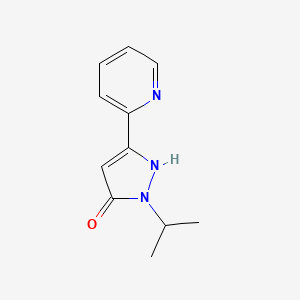
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
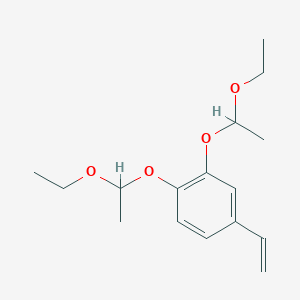
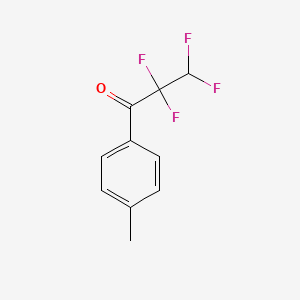
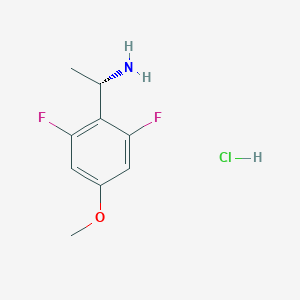
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13434961.png)
![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
